1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole
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Overview
Description
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole, also known as DMXB, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. DMXB is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory formation. In
Mechanism of Action
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. When acetylcholine binds to the α7 nAChR, the channel opens and allows the influx of calcium ions, which triggers a signaling cascade that leads to cognitive and memory enhancement. 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site, and enhances the channel's response to acetylcholine, resulting in increased calcium influx and enhanced cognitive and memory function.
Biochemical and Physiological Effects
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been shown to enhance cognitive function and memory formation in animal models. It has also been shown to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been shown to have anti-inflammatory effects in other tissues, such as the lungs.
Advantages and Limitations for Lab Experiments
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole is a powerful tool for studying the α7 nAChR and its role in cognitive function and memory formation. Its positive allosteric modulation of the α7 nAChR allows for the selective enhancement of this receptor, without affecting other neurotransmitter systems. However, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole's effects are limited to the α7 nAChR, and it may not be effective for studying other receptors or neurotransmitter systems. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole's effects may be species-specific, and may not translate to humans.
Future Directions
There are several potential future directions for 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole research. One area of interest is the use of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole may have potential applications in treating addiction, as the α7 nAChR plays a role in nicotine addiction. Further research is needed to fully understand the potential therapeutic applications of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole. Additionally, future research could focus on developing more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential.
Synthesis Methods
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole can be synthesized using a multi-step process that involves the reaction of 2-methylbenzimidazole with 4,5-dimethyl-2-aminopyrimidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole with high purity.
Scientific Research Applications
1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance cognitive function and memory formation in animal models, making it a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. 1-(5,6-Dimethylpyrimidin-4-yl)-2-methylbenzimidazole has also been studied for its potential applications in treating addiction, as the α7 nAChR plays a role in nicotine addiction.
properties
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-10(2)15-8-16-14(9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOLCXSBACOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2C(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylpyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole |
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